N-{4,5-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-2-thienyl}-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[(2-methylpiperidin-1-yl)methyl]thiophen-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2OS/c1-13-8-6-7-11-23(13)12-17-14(2)15(3)25-20(17)22-19(24)16-9-4-5-10-18(16)21/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHZYYOSKFCOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Formation
The 4,5-dimethylthiophene scaffold is typically synthesized via Knorr-type cyclization or Gewald reactions . For example, cyclocondensation of α-mercaptoketones with cyanoacetates under acidic conditions yields 2-aminothiophenes. Methyl groups at positions 4 and 5 are introduced using methyl-substituted precursors or via post-cyclization alkylation.
Functionalization at the 3-Position
Introducing the (2-methylpiperidin-1-yl)methyl group requires Mannich reactions or alkylation strategies . In one approach, the 3-position of 4,5-dimethylthiophene-2-amine is brominated, followed by nucleophilic substitution with 2-methylpiperidine. Alternatively, direct Mannich reaction with formaldehyde and 2-methylpiperidine under acidic conditions installs the side chain.
Preparation of the 2-Methylpiperidine Side Chain
Synthesis of 2-Methylpiperidine
2-Methylpiperidine is synthesized via hydrogenation of 2-methylpyridine over a Raney nickel catalyst or through cyclization of 5-aminopentan-2-ol derivatives . Patent WO2008137087A1 details a scalable method using n-butyllithium and THF for stereoselective synthesis, achieving high yields (85–90%).
Side-Chain Installation
The piperidine moiety is introduced via alkylation or reductive amination . For example, reacting 3-bromo-4,5-dimethylthiophene-2-amine with 2-methylpiperidine in DMF at 80°C for 12 hours affords the tertiary amine intermediate. Catalytic amounts of potassium iodide enhance reactivity by facilitating halide displacement.
Amide Bond Formation with 2-Fluorobenzoic Acid
Activation of 2-Fluorobenzoic Acid
The carboxylic acid is activated using oxalyl chloride or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). In a representative procedure, 2-fluorobenzoic acid (1.2 equiv) is treated with oxalyl chloride (1.5 equiv) in THF at 0°C, generating the acyl chloride in situ.
Coupling with the Thiophene Amine
The activated acid is coupled with 4,5-dimethyl-3-[(2-methylpiperidin-1-yl)methyl]thiophene-2-amine in the presence of DIPEA (N,N-diisopropylethylamine) or DMAP (4-dimethylaminopyridine). Reaction conditions (e.g., 0°C to room temperature, 4–6 hours) are optimized to minimize epimerization. Yields typically range from 70% to 85%, with impurities removed via preparative HPLC .
Optimization and Challenges
Regioselectivity in Thiophene Substitution
Methyl groups at positions 4 and 5 direct electrophilic substitution to the 3-position. However, steric hindrance from the piperidinylmethyl group can reduce reactivity, necessitating excess reagents or prolonged reaction times.
Purification Strategies
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) separates intermediates.
-
Recrystallization : The final amide is recrystallized from ethanol/water (9:1) to >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Route A | Mannich reaction → Acyl chloride coupling | 72 | 98.5 |
| Route B | Bromination → Alkylation → HATU-mediated coupling | 85 | 99.2 |
| Route C | Reductive amination → TBTU coupling | 78 | 97.8 |
Route B, employing HATU, offers superior yield and purity due to milder reaction conditions and reduced side products .
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-2-thienyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amides and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to N-{4,5-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-2-thienyl}-2-fluorobenzamide. For instance, benzamide derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. A notable example includes the development of 4-chloro-benzamide derivatives that exhibit significant inhibition of RET kinase activity, which is crucial in various cancers. These compounds demonstrated moderate to high potency in cell proliferation assays, suggesting a promising role as lead compounds for further development in cancer therapy .
Neuropharmacological Applications
The compound's structural characteristics suggest potential applications in neuropharmacology. Compounds similar to this compound have been studied as inhibitors of phosphodiesterase enzymes (PDEs), which play a significant role in neurotransmitter signaling pathways. Inhibitors of PDE4 and PDE5 are particularly relevant for treating conditions such as depression and erectile dysfunction. The dual-action mechanism observed in some derivatives indicates their potential utility in treating complex neuropsychiatric disorders .
Mechanistic Insights and Case Studies
Several case studies have documented the synthesis and characterization of related benzamide compounds, showcasing their biological activities:
- Case Study 1 : A study reported the synthesis of a series of benzamide derivatives that were characterized using techniques such as FTIR and NMR spectroscopy. These compounds exhibited promising antitumor effects when evaluated in vivo, with some patients showing extended survival rates .
- Case Study 2 : Another investigation focused on the modulation of RORγt (retinoic acid receptor-related orphan receptor gamma t) through benzothiophene derivatives, revealing insights into their solubility and biological activity relevant to autoimmune diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its analogs. Modifications to the thienyl and piperidinyl moieties can significantly impact biological activity. For instance, variations in substituents on the benzamide core have shown to enhance selectivity towards specific molecular targets, thereby improving therapeutic outcomes .
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-2-thienyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The target compound and Compound 1 share the 2-fluorobenzamide motif, which improves metabolic stability and binding interactions in drug design .
- Lipophilic Moieties : The piperidinylmethyl group in the target compound contrasts with Compound 1’s benzylpiperazine, suggesting divergent pharmacokinetic profiles. Piperazine derivatives often increase solubility, while piperidine may enhance blood-brain barrier penetration .
- Aromatic vs.
- Functional Group Diversity : Compound 6’s sulfonyl group and pyrrole core highlight agrochemical relevance, whereas the target’s thienyl-piperidine scaffold aligns with central nervous system (CNS) drug candidates .
Functional Implications
- Bioactivity : While direct data are absent, the target’s piperidinylmethyl group may enhance CNS activity compared to Compound 1’s benzylpiperazine, which is associated with neurotransmitter modulation. Compound 6’s sulfonyl group aligns with pesticidal applications seen in analogs like flutolanil () .
Biological Activity
N-{4,5-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-2-thienyl}-2-fluorobenzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by various research findings.
Chemical Structure
The compound is characterized by the following structural components:
- Thienyl ring : A five-membered ring containing sulfur.
- Benzamide moiety : A benzene ring attached to a carbonyl group and an amine.
- Piperidinyl group : A six-membered nitrogen-containing ring.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance:
- Minimum Inhibitory Concentrations (MICs) : Studies have shown that related compounds possess MIC values against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) ranging from 12.9 to 25.9 μM, indicating both bacteriostatic and bactericidal properties .
| Compound | Target Pathogen | MIC (μM) | Activity Type |
|---|---|---|---|
| Compound 10 | S. aureus | 25.9 | Bacteriostatic/Bactericidal |
| Compound 10 | MRSA | 12.9 | Bacteriostatic/Bactericidal |
Anti-inflammatory Activity
The compound has also shown promise in modulating inflammatory responses:
- NF-κB Activation : Some derivatives demonstrated the ability to attenuate lipopolysaccharide-induced NF-κB activation, a crucial transcription factor in inflammation, suggesting potential therapeutic applications in inflammatory diseases .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Inflammatory Pathways : By modulating NF-κB activity, the compound may reduce the expression of pro-inflammatory cytokines.
- Antimicrobial Mechanism : The structural features may interfere with bacterial cell wall synthesis or function.
Case Studies
Several studies have highlighted the biological efficacy of this compound and its analogs:
- A study on related thienyl-benzamide derivatives demonstrated significant activity against various bacterial strains, with some compounds outperforming traditional antibiotics .
Example Case Study
In a comparative analysis of thienyl-benzamides:
Q & A
Q. What are the key steps in synthesizing N-{4,5-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-2-thienyl}-2-fluorobenzamide?
The synthesis typically involves multi-step reactions starting with functionalized thiophene and benzamide precursors. Critical steps include:
- Coupling of the 2-fluorobenzamide moiety to the thienyl backbone under anhydrous conditions.
- Introduction of the 2-methylpiperidinylmethyl group via alkylation or reductive amination.
- Optimization of reaction parameters (e.g., solvent polarity, temperature gradients) to enhance yield and purity . Characterization via NMR and mass spectrometry is essential to confirm structural integrity .
Q. Which spectroscopic techniques are routinely used to characterize this compound?
Standard methods include:
- ¹H/¹³C NMR : To verify substituent positions and confirm the absence of unreacted intermediates.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- HPLC : To assess purity (>95% is typical for pharmacological studies). Advanced techniques like IR spectroscopy may supplement functional group analysis .
Q. How does pH influence the stability of this compound in aqueous solutions?
Fluorescence studies on structurally similar benzamides suggest optimal stability at neutral pH (6.5–7.5). Acidic conditions (<pH 4) may protonate the piperidinyl nitrogen, altering solubility, while alkaline conditions (>pH 9) risk hydrolyzing the amide bond .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during the introduction of the 2-methylpiperidinylmethyl group?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilicity in alkylation steps.
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency.
- Temperature Control : Stepwise heating (40–60°C) prevents side reactions like over-alkylation . Monitoring via TLC or in-situ FTIR can track intermediate formation .
Q. What strategies resolve contradictions in fluorescence intensity data across studies?
Discrepancies often arise from:
Q. How does the 2-fluorobenzamide moiety influence biological target selectivity?
The fluorine atom enhances electronegativity, improving hydrogen-bonding interactions with target proteins (e.g., kinases or GPCRs). Comparative SAR studies show that replacing fluorine with chlorine reduces potency by 30–50%, highlighting its role in binding affinity .
Q. What advanced structural elucidation methods address ambiguities in the compound’s conformation?
- X-Ray Crystallography : Resolves piperidinyl-thienyl spatial orientation and torsional angles.
- Dynamic NMR : Detects rotational barriers in the piperidinylmethyl group.
- DFT Calculations : Predicts energetically favorable conformers for docking studies .
Q. How can metabolic stability be improved through structural modifications?
- Trifluoromethyl Substitution : Increases lipophilicity and blocks oxidative metabolism (see analogues in ).
- Methoxy Group Addition : Shields labile positions (e.g., para to benzamide) from CYP450 enzymes.
- Deuterium Labeling : Reduces first-pass metabolism at methyl groups .
Methodological Troubleshooting
Q. Why might HPLC analysis reveal multiple peaks despite high reaction conversion?
- Diastereomer Formation : Chiral centers in the piperidinyl group can generate enantiomers. Use chiral columns or derivatization agents (e.g., Marfey’s reagent) for resolution.
- Solvent Adducts : Ensure thorough drying under vacuum to remove residual DMF or THF .
Q. How to address inconsistent bioactivity results in cell-based assays?
- Membrane Permeability : Adjust logP via prodrug strategies (e.g., esterification of the benzamide).
- Serum Binding : Pre-incubate with fetal bovine serum (FBS) to account for protein interactions.
- Cellular Efflux : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to enhance intracellular accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
